3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione
Overview
Description
3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione is a heterocyclic compound that features a pyran ring with a dimethylamino group and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione typically involves the reaction of 6-methyl-2H-pyran-2,4(3H)-dione with N,N-dimethylformamide dimethyl acetal (DMFDMA). The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or dimethylformamide (DMF). The reaction proceeds via the formation of an enamine intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyran-2,4-dione derivatives.
Reduction: Formation of reduced pyran derivatives.
Substitution: Formation of substituted pyran derivatives with various functional groups.
Scientific Research Applications
3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel polymers and materials with unique properties.
Biological Studies: Studied for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((dimethylamino)methylene)-2H-pyran-2,4(3H)-dione
- 6-methyl-2H-pyran-2,4(3H)-dione
- 3-((dimethylamino)methylene)-furan-2,4(3H)-dione
Uniqueness
3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione is unique due to the presence of both a dimethylamino group and a methylene bridge, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-(dimethylaminomethylidene)-6-methylpyran-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-8(11)7(5-10(2)3)9(12)13-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXJAPKOLAKEEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN(C)C)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363410 | |
Record name | 3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33821-61-3 | |
Record name | 3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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